4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

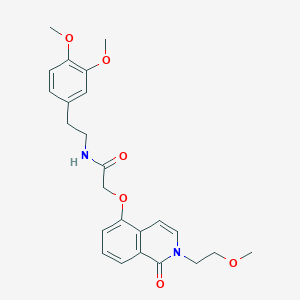

“4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene” is a chemical compound with the molecular formula C13H10BrFO2 . It is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring .

Synthesis Analysis

The synthesis of similar compounds often involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . Another efficient synthetic approach leading to the introduction of the hydroxymethyl group to an aryl moiety via combination of the Bouveault formylation and hydride reduction has been optimized .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene” can be represented by the SMILES stringCOc1ccc(Br)c(F)c1 . This indicates that the molecule consists of a benzene ring with bromine (Br), fluorine (F), and methoxyphenoxy (COc1) groups attached to it. Chemical Reactions Analysis

“4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene” could potentially be used as a substrate for cross-coupling reactions . It might also form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

Research has identified a series of compounds including bromophenols and methoxyphenol derivatives showing significant inhibitory activities against human carbonic anhydrase isozymes. These compounds are considered promising for generating novel inhibitors, potentially useful in treating conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Electrochemical Degradation Studies

A study focused on the electrochemical degradation of 4-bromophenol, a structurally similar compound, to understand its degradation mechanism, kinetics, and toxicity. This research provides insights into environmental remediation techniques for removing toxic phenolic compounds from water (Xu et al., 2018).

Synthesis of Natural Products

Another study reported the total synthesis of biologically active, naturally occurring dibromobenzene derivatives, starting from methoxymethyl-substituted aryl methyl ethers. This research contributes to the field of natural product synthesis and could facilitate the study of these compounds' biological activities (Akbaba et al., 2010).

Antibacterial Bromophenols

Research into marine red algae Rhodomela confervoides has led to the isolation of bromophenols with significant antibacterial activity. These findings underline the potential of marine-derived compounds as sources of new antibacterial agents (Xu et al., 2003).

Gas Chromatography Applications

A study on the gas chromatography of phenols, including methoxyphenols, highlights the analytical techniques for separating and analyzing phenolic compounds. This research is vital for environmental monitoring and analytical chemistry applications (Ma & Spiegel, 1966).

Safety and Hazards

“4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene” may pose certain hazards. For instance, it may be harmful if swallowed (H302) and may be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

4-bromo-2-fluoro-1-(4-methoxyphenoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXJLJMRLFHBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)

![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2699885.png)

![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)

![2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)

![6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2699896.png)

![methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B2699897.png)

![5,6-Dichloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B2699900.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2699901.png)